molecular formula C21H20O13 B1246866 myricetin 3-O-alpha-D-glucopyranoside

myricetin 3-O-alpha-D-glucopyranoside

Cat. No. B1246866
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-QUCXHVEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myricetin 3-O-alpha-D-glucopyranoside is a myricetin O-glucoside that is myricetin with a alpha-D-glucosyl residue attached at position 3. It has a role as a metabolite. It is an alpha-D-glucoside, a monosaccharide derivative, a myricetin O-glucoside and a pentahydroxyflavone. It derives from an alpha-D-glucose.

Scientific Research Applications

Antioxidant and Free-Radical Scavenging Activity

Myricetin 3-O-alpha-D-glucopyranoside has demonstrated notable antioxidant properties. For instance, in a study examining constituents of Tachigalia paniculata leaves, myricetin glycosides exhibited significant activity in the Trolox Equivalent Antioxidant Capacity (TEAC) test and xanthine oxidase test, highlighting their efficacy in scavenging free radicals (Cioffi et al., 2002).

Role in Plant Biochemistry

Research has identified myricetin 3-O-alpha-D-glucopyranoside in various plant species, indicating its importance in plant biochemistry. For example, it was found in the needles of Norway spruce, Picea abies, suggesting a role in the plant's defense or metabolism (Slimestad et al., 1992).

α-Glucosidase Inhibitory Properties

A study exploring a bioanalytical platform combining magnetic ligand fishing and HPLC-HRMS-SPE-NMR identified myricetin 3-O-alpha-D-glucopyranoside as an α-glucosidase inhibitory ligand in Eugenia catharinae. This suggests potential applications in managing blood sugar levels and metabolic disorders (Wubshet et al., 2015).

Antiviral and Antimicrobial Effects

Myricetin derivatives have shown activity against viruses, such as the Coxsackie A16 virus, indicating potential antiviral applications. This suggests myricetin glycosides might be useful in treating viral infections or contributing to antiviral research (Van et al., 2014).

Potential Role in Diabetes Management

Myricetin has been identified as a potential approach for treating type 2 diabetes mellitus (T2DM) as a natural class B GPCR agonist. This indicates that myricetin 3-O-alpha-D-glucopyranoside could play a role in developing treatments for diabetes (Li et al., 2017).

Immunomodulatory Effects

Research on flavonoids from Syzygium samarangense found that compounds like myricetin 3-O-alpha-D-glucopyranoside exhibited inhibitory potency on human peripheral blood mononuclear cells (PBMC) proliferation, suggesting potential immunomodulatory effects (Kuo et al., 2004).

properties

Product Name

myricetin 3-O-alpha-D-glucopyranoside

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21-/m1/s1

InChI Key

FOHXFLPXBUAOJM-QUCXHVEGSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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